molecular formula C49H92O8S4 B13764011 2,2-Bis((3-(octylthio)-1-oxopropoxy)methyl)propane-1,3-diyl bis(3-(octylthio)propionate) CAS No. 70942-42-6

2,2-Bis((3-(octylthio)-1-oxopropoxy)methyl)propane-1,3-diyl bis(3-(octylthio)propionate)

Cat. No.: B13764011
CAS No.: 70942-42-6
M. Wt: 937.5 g/mol
InChI Key: RKRWNUJRTRJCND-UHFFFAOYSA-N
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Description

2,2-Bis((3-(octylthio)-1-oxopropoxy)methyl)propane-1,3-diyl bis(3-(octylthio)propionate) is a complex organic compound characterized by its multiple ester and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis((3-(octylthio)-1-oxopropoxy)methyl)propane-1,3-diyl bis(3-(octylthio)propionate) typically involves the esterification of 2,2-bis(hydroxymethyl)propane-1,3-diol with 3-(octylthio)propionic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are mixed in a reactor, and the reaction mixture is continuously stirred and heated to the desired temperature. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis((3-(octylthio)-1-oxopropoxy)methyl)propane-1,3-diyl bis(3-(octylthio)propionate) can undergo various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

2,2-Bis((3-(octylthio)-1-oxopropoxy)methyl)propane-1,3-diyl bis(3-(octylthio)propionate) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized as a plasticizer in polymer production to enhance flexibility and durability.

Mechanism of Action

The mechanism of action of 2,2-Bis((3-(octylthio)-1-oxopropoxy)methyl)propane-1,3-diyl bis(3-(octylthio)propionate) involves its interaction with biological membranes and proteins. The thioether groups can interact with thiol groups in proteins, potentially altering their function. Additionally, the ester groups can undergo hydrolysis, releasing the active components that can exert their effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis[(octanoyloxy)methyl]-1,3-propanediyl didecanoate: Similar in structure but with different alkyl chain lengths.

    2,2-Bis[(pentanoyloxy)methyl]propane-1,3-diyl divalerate: Another ester derivative with shorter alkyl chains.

Uniqueness

2,2-Bis((3-(octylthio)-1-oxopropoxy)methyl)propane-1,3-diyl bis(3-(octylthio)propionate) is unique due to its combination of thioether and ester functional groups, which provide it with distinct chemical reactivity and potential biological activity. The presence of octylthio groups also imparts hydrophobic characteristics, making it suitable for applications in non-polar environments.

Properties

CAS No.

70942-42-6

Molecular Formula

C49H92O8S4

Molecular Weight

937.5 g/mol

IUPAC Name

[3-(3-octylsulfanylpropanoyloxy)-2,2-bis(3-octylsulfanylpropanoyloxymethyl)propyl] 3-octylsulfanylpropanoate

InChI

InChI=1S/C49H92O8S4/c1-5-9-13-17-21-25-33-58-37-29-45(50)54-41-49(42-55-46(51)30-38-59-34-26-22-18-14-10-6-2,43-56-47(52)31-39-60-35-27-23-19-15-11-7-3)44-57-48(53)32-40-61-36-28-24-20-16-12-8-4/h5-44H2,1-4H3

InChI Key

RKRWNUJRTRJCND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCCC(=O)OCC(COC(=O)CCSCCCCCCCC)(COC(=O)CCSCCCCCCCC)COC(=O)CCSCCCCCCCC

Origin of Product

United States

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